Clofentezine Metabolite 1
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Overview
Description
Clofentezine Metabolite 1 is a metabolite of Clofentezine, which is used for studying pervasive spider mite infestations . It’s a potent active ingredient in diverse agricultural pesticides and has shown unparalleled prowess in decimating spider mite populations . The molecular formula of Clofentezine Metabolite 1 is C14H8Cl2N4O .
Molecular Structure Analysis
The molecular structure of Clofentezine Metabolite 1 is represented by the formula C14H8Cl2N4O . Further details about its molecular structure are not available in the retrieved data.Scientific Research Applications
Residue Determination : Clofentezine-derived residues can be determined in bovine tissues through hydrolysis with hydrobromic acid, facilitating the liberation of the free metabolite residue for detection by gas chromatography with mass selective detection (Snowdon, Whiteoak, & Manley, 1991).
Behavior in Different pH Environments : The persistence and dissipation of Clofentezine in water are highly pH-dependent, with its degradation being fastest in alkaline water and slowest in acidic water (Alam & Kole, 2013).
Extraction and Determination in Herbal Extracts : A procedure using ultrasound-assisted solvent extraction and SPE combined with multidimensional planar chromatography for determining clofentezine in herb extracts has been developed, useful for routine analysis of analytes in plant extracts (Tuzimski, 2010).
Effectiveness Against Mites : Clofentezine shows selective toxicity against eggs of Tetranychus urticae Koch and T. cinnabarinus (Boisduval) and is highly effective when used in combination with other pesticides (Neal, Mcintosh, & Gott, 1986).
Nanoencapsulation for Enhanced Activity : Nanoencapsulation of clofentezine using polyethylene glycol has been investigated, showing improved persistence and solubility, and enhanced acaricidal efficacy against Tetranychus urticae (Ahmadi, Saber, & Mahdavinia, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXOHAAMDSSSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clofentezine Metabolite 1 |
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